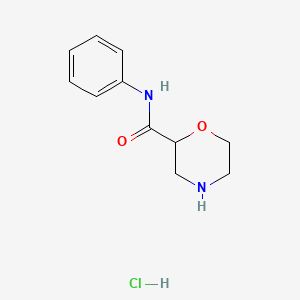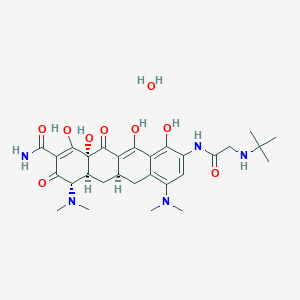
Hydrate de tigécycline
Vue d'ensemble
Description
Tigecycline hydrate is a glycylcycline antibiotic used to treat a variety of bacterial infections. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. Tigecycline hydrate is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .
Applications De Recherche Scientifique
Tigecycline hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating multi-drug resistant bacterial infections, including skin and intra-abdominal infections.
Industry: Used in the development of new antibiotics and as a model compound for studying antibiotic resistance
Mécanisme D'action
Target of Action
Tigecycline hydrate primarily targets the 30S ribosomal subunit in bacteria . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tigecycline .
Mode of Action
Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome . This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis and inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by tigecycline is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, tigecycline prevents the normal function of the ribosome, leading to the inhibition of protein synthesis . This disrupts essential cellular processes, leading to the death of the bacteria .
Pharmacokinetics
Tigecycline exhibits linear pharmacokinetics and is rapidly distributed with a large volume of distribution, indicating extensive tissue penetration . After a 100-milligram loading dose, followed by 50 milligrams every 12 hours, the steady-state maximum concentration in serum after a 1-hour infusion is approximately 0.6 µg/mL . The 24-hour steady-state area under the concentration–time curve is around 5–6 µg•h/mL, and the terminal elimination half-life is approximately 40 hours . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .
Result of Action
The molecular and cellular effects of tigecycline’s action primarily involve the inhibition of protein synthesis, leading to the death of the bacteria . This makes tigecycline effective against a wide range of multidrug-resistant nosocomial pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tigecycline. For instance, tigecycline achieves therapeutic concentrations by effectively and extensively penetrating body fluids and tissues, such as the lungs, skin, liver, heart, bone, and kidneys . This indicates that the distribution of the drug in the body can influence its efficacy. Additionally, resistance mechanisms in bacteria, such as the acquisition of efflux pumps or ribosomal protection, can affect the action of tigecycline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tigecycline hydrate involves multiple steps, starting from minocycline. The key steps include the addition of a tert-butylglycylamido group to the 9-position of minocycline. This modification enhances its activity against resistant bacteria. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of tigecycline hydrate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is often crystallized to obtain the hydrate form, which has better stability and solubility properties .
Analyse Des Réactions Chimiques
Types of Reactions
Tigecycline hydrate undergoes various chemical reactions, including:
Oxidation: Tigecycline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Minocycline: The parent compound from which tigecycline is derived.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Tetracycline: The original compound in the tetracycline class.
Uniqueness
Tigecycline hydrate is unique due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its structural modifications, particularly the addition of the tert-butylglycylamido group, enhance its binding affinity to the ribosome and reduce susceptibility to common resistance mechanisms such as efflux pumps and ribosomal protection proteins .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGZODNQTKYJAW-KXLOKULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746698 | |
| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229002-07-6 | |
| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1229002-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


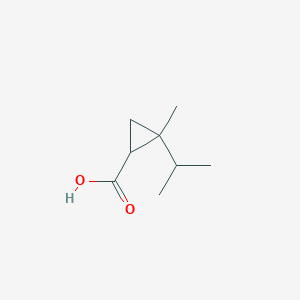
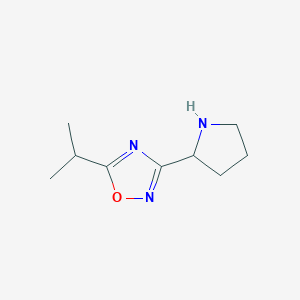
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
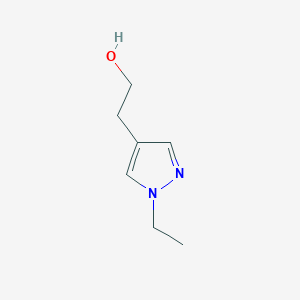
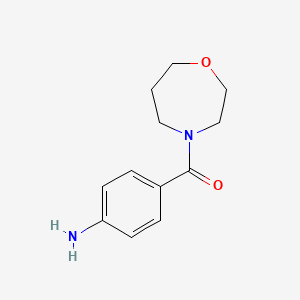
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
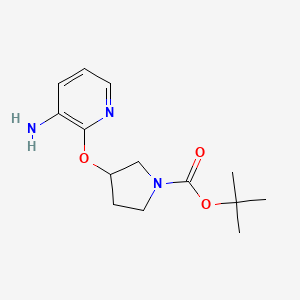
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
